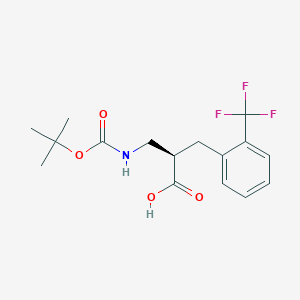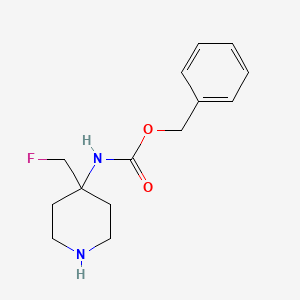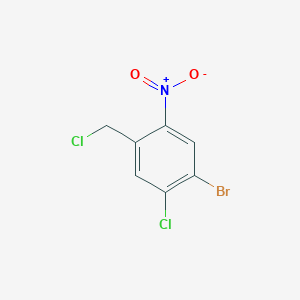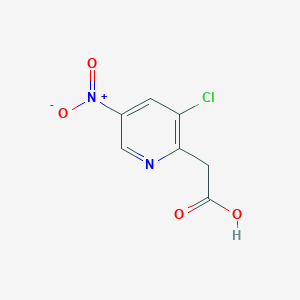
(R)-3-((S)-4-Benzyl-2-oxooxazolidine-3-carbonyl)hexanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-((S)-4-Benzyl-2-oxooxazolidine-3-carbonyl)hexanenitrile is a complex organic compound with a unique structure that includes an oxazolidine ring, a benzyl group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((S)-4-Benzyl-2-oxooxazolidine-3-carbonyl)hexanenitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazolidine Ring: This step involves the reaction of an amino alcohol with a carbonyl compound under acidic conditions to form the oxazolidine ring.
Introduction of the Benzyl Group: The benzyl group can be introduced via a benzylation reaction, typically using benzyl chloride and a base such as sodium hydroxide.
Formation of the Nitrile Group: The nitrile group can be introduced through a cyanation reaction, often using a reagent like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-((S)-4-Benzyl-2-oxooxazolidine-3-carbonyl)hexanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-3-((S)-4-Benzyl-2-oxooxazolidine-3-carbonyl)hexanenitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form stable complexes with proteins makes it useful in structural biology studies.
Medicine
In medicinal chemistry, ®-3-((S)-4-Benzyl-2-oxooxazolidine-3-carbonyl)hexanenitrile is investigated for its potential as a drug candidate. Its unique structure allows for interactions with various biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes.
Mécanisme D'action
The mechanism of action of ®-3-((S)-4-Benzyl-2-oxooxazolidine-3-carbonyl)hexanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-((S)-4-Benzyl-2-oxooxazolidine-3-carbonyl)butanenitrile: Similar structure but with a shorter carbon chain.
®-3-((S)-4-Benzyl-2-oxooxazolidine-3-carbonyl)pentanenitrile: Similar structure but with a different carbon chain length.
®-3-((S)-4-Benzyl-2-oxooxazolidine-3-carbonyl)heptanenitrile: Similar structure but with a longer carbon chain.
Uniqueness
What sets ®-3-((S)-4-Benzyl-2-oxooxazolidine-3-carbonyl)hexanenitrile apart from its similar compounds is its specific carbon chain length, which can influence its reactivity and interactions with biological targets. This makes it uniquely suited for certain applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C17H20N2O3 |
|---|---|
Poids moléculaire |
300.35 g/mol |
Nom IUPAC |
(3R)-3-[(4S)-4-benzyl-2-oxo-1,3-oxazolidine-3-carbonyl]hexanenitrile |
InChI |
InChI=1S/C17H20N2O3/c1-2-6-14(9-10-18)16(20)19-15(12-22-17(19)21)11-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9,11-12H2,1H3/t14-,15+/m1/s1 |
Clé InChI |
UNKNXDGFFQXOBS-CABCVRRESA-N |
SMILES isomérique |
CCC[C@H](CC#N)C(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 |
SMILES canonique |
CCCC(CC#N)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate](/img/structure/B12958988.png)



![2-Bromo-9-(3-chloro-5-fluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine](/img/structure/B12959005.png)

![Ethyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B12959011.png)


![6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B12959026.png)


